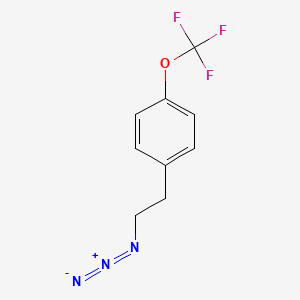
1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an azido group and a trifluoromethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method involves the reaction of 1-(2-bromoethyl)-4-(trifluoromethoxy)benzene with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate in a suitable solvent.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-(2-aminoethyl)-4-(trifluoromethoxy)benzene.
Cycloaddition: Formation of 1,2,3-triazole derivatives.
科学研究应用
1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules through click chemistry.
作用机制
The mechanism of action of 1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene primarily involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes it useful in bioconjugation and click chemistry applications. The trifluoromethoxy group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
1-(2-Azidoethyl)-3-chloro-5-(trifluoromethyl)benzene: Similar structure but with a chloro and trifluoromethyl group instead of a trifluoromethoxy group.
1-(2-Azidoethyl)-3-fluorobenzene: Contains a fluorine atom instead of a trifluoromethoxy group.
Uniqueness
1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene is unique due to the presence of both the azido and trifluoromethoxy groups. The azido group provides high reactivity for cycloaddition reactions, while the trifluoromethoxy group imparts distinct electronic properties that can influence the compound’s behavior in various chemical environments .
属性
IUPAC Name |
1-(2-azidoethyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)16-8-3-1-7(2-4-8)5-6-14-15-13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKQWEHUTWCTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














